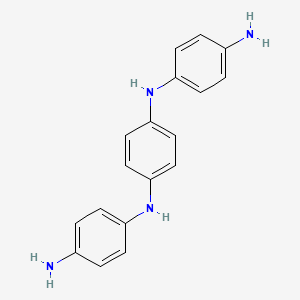
N1,N4-bis(4-aminophenyl)-1,4-benzenediamine
描述
1,4-Benzenediamine, N,N’-bis(4-aminophenyl)- is a chemical compound with the molecular formula C18H18N4. It is also known by its IUPAC name, N1-(4-(4-aminophenylamino)phenyl)benzene-1,4-diamine. This compound is characterized by the presence of two amino groups attached to a benzene ring, making it a diamine derivative. It is commonly used in various industrial and research applications due to its unique chemical properties .
准备方法
1,4-Benzenediamine, N,N’-bis(4-aminophenyl)- can be synthesized through several methods. One common synthetic route involves the reaction of aniline with nitrobenzene, followed by reduction of the nitro group to form the desired diamine. The reaction conditions typically involve the use of a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or distillation to remove impurities .
化学反应分析
1,4-Benzenediamine, N,N’-bis(4-aminophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert nitro groups to amino groups, using reducing agents like hydrogen gas and palladium on carbon.
Major products formed from these reactions include substituted benzenediamines and quinone derivatives, which have applications in dyes and pigments .
科学研究应用
1,4-Benzenediamine, N,N’-bis(4-aminophenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: The compound is studied for its potential use in biochemical assays and as a reagent in various biological experiments.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,4-Benzenediamine, N,N’-bis(4-aminophenyl)- involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence its reactivity and interactions with other molecules. The amino groups in the compound can participate in hydrogen bonding and other non-covalent interactions, affecting its behavior in different chemical environments .
相似化合物的比较
1,4-Benzenediamine, N,N’-bis(4-aminophenyl)- can be compared with other similar compounds such as:
1,4-Benzenediamine, N,N’-diphenyl-: This compound has phenyl groups instead of amino groups, leading to different chemical properties and applications.
N,N,N’,N’-Tetrakis(4-aminophenyl)-1,4-benzenediamine: This compound has four amino groups, making it more reactive and suitable for different applications.
N1,N1’-(1,4-Phenylene)bis(N1-(4-aminophenyl)benzene-1,4-diamine):
The uniqueness of 1,4-Benzenediamine, N,N’-bis(4-aminophenyl)- lies in its specific arrangement of amino groups, which imparts distinct chemical properties and makes it suitable for a variety of applications in research and industry .
属性
CAS 编号 |
4958-10-5 |
|---|---|
分子式 |
C18H18N4 |
分子量 |
290.4 g/mol |
IUPAC 名称 |
4-N-[4-(4-aminoanilino)phenyl]benzene-1,4-diamine |
InChI |
InChI=1S/C18H18N4/c19-13-1-5-15(6-2-13)21-17-9-11-18(12-10-17)22-16-7-3-14(20)4-8-16/h1-12,21-22H,19-20H2 |
InChI 键 |
DWJXWSIJKSXJJA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N)NC2=CC=C(C=C2)NC3=CC=C(C=C3)N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B8550292.png)


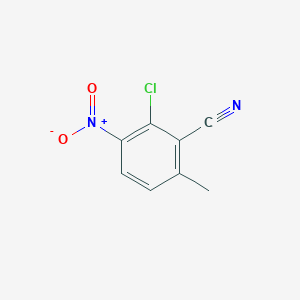

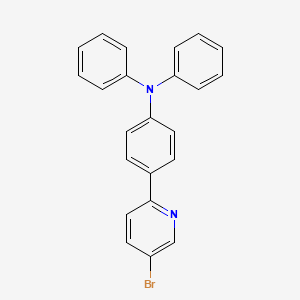
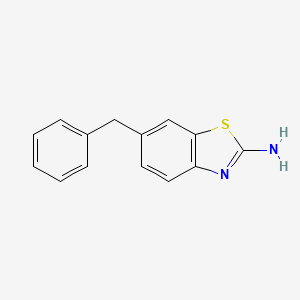
![2-But-3-ynyl-4-fluoro-benzo[d]thiazole](/img/structure/B8550330.png)

![2-[(4-Chlorophenyl)carbonyl]-3,6-difluorobenzoic acid](/img/structure/B8550340.png)
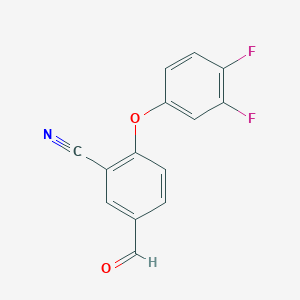

![2-[4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropan-1-ol](/img/structure/B8550366.png)

